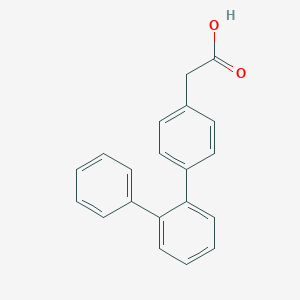![molecular formula C23H17N3O5 B371211 3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 469890-59-3](/img/structure/B371211.png)
3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione” is a compound that falls under the category of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has significant importance due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including “this compound”, can be analyzed using various techniques. For instance, the isoxazole ring adopts an envelope conformation with the N atom at the flap position .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, IR spectroscopy, NMR spectroscopy, and mass spectrometry can provide information about the functional groups present in the molecule, its molecular structure, and its molecular weight .Aplicaciones Científicas De Investigación
Polymer Synthesis and Electronic Devices
One area of application for related compounds is in the synthesis of π-conjugated organic donor–acceptor (D–A) type polymers, which are crucial for electronic devices. For example, conjugated polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP) are of interest due to their optical, electrochemical, and device performance characteristics. These polymers are potential candidates for high-performance electronic devices, including organic photovoltaics and organic light-emitting diodes (OLEDs) (Deng et al., 2019).
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, compounds such as hydantoins and pyrrolidines have shown a wide range of biological and pharmacological activities. Hydantoins, in particular, are recognized for their versatility in therapeutic applications, including anticonvulsant, antimicrobial, and anticancer properties. The chemical scaffold of hydantoins offers potential for the development of novel pharmaceuticals (Shaikh et al., 2023). Similarly, the pyrrolidine ring, due to its saturated nature and sp3 hybridization, provides a rich framework for exploring pharmacophore space and has been utilized in the discovery of new bioactive molecules (Petri et al., 2021).
Environmental Safety and Applications
The safety and environmental impact of chemicals are also significant considerations. For instance, the degradation products and environmental fate of similar compounds are subjects of ongoing research, with implications for their use in agriculture, industry, and pharmaceuticals. Studies on the environmental fate of herbicides like mesotrione, which shares functional groups similar to the compound of interest, highlight the importance of understanding the ecological impact and degradation pathways of chemical compounds used in various applications (Carles et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione” would depend on various factors, including its specific structure, the dose used, and the route of administration. It’s important to note that while isoxazole derivatives have been found to have low toxicity and good bioactivity at low doses , specific safety data for this compound is not available in the sources retrieved.
Direcciones Futuras
The future directions in the field of isoxazole derivatives research include the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . Particular attention is being paid to the class of immune stimulators with a potential application in chemotherapy patients .
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-22-19-20(15-8-7-13-18(14-15)26(29)30)25(17-11-5-2-6-12-17)31-21(19)23(28)24(22)16-9-3-1-4-10-16/h1-14,19-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTXAJQBICUBOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

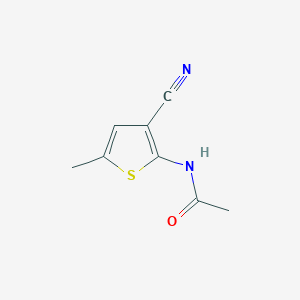


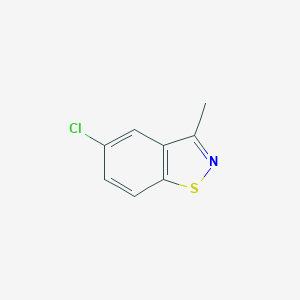

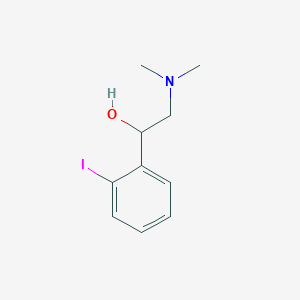
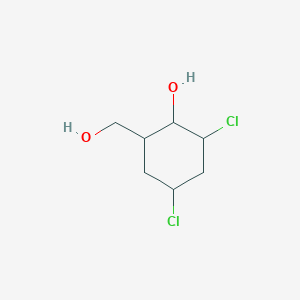
![(4-Pentylbicyclo[2.2.2]oct-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B371149.png)
![2-[(4-Propoxyphenyl)methylideneamino]fluoren-9-one](/img/structure/B371150.png)

![4'-(4-Methylpentyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B371153.png)
![4'-(4-Hexylbicyclo[2.2.2]oct-1-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B371154.png)
